1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride
Overview
Description
1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride is a chemical compound with the molecular formula C11H12N2OS2·HCl and a molecular weight of 288.82 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene moiety and a piperazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride typically involves the reaction of thieno[3,2-b]thiophene-2-carbonyl chloride with piperazine in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Could bind to certain receptors, modulating their activity.
DNA Interaction: Potential to intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride can be compared with other similar compounds, such as:
Thieno[3,2-b]thiophene derivatives: These compounds share the thieno[3,2-b]thiophene moiety but differ in their substituents and biological activities.
Piperazine derivatives: Compounds with a piperazine ring but different functional groups, leading to varied chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combined thieno[3,2-b]thiophene and piperazine structure, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
piperazin-1-yl(thieno[3,2-b]thiophen-5-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2.ClH/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9;/h1,6-7,12H,2-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKJHXHFZCTSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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